molecular formula C20H15N5O2S B6553104 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040637-61-3

5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553104
CAS No.: 1040637-61-3
M. Wt: 389.4 g/mol
InChI Key: LGANWYOICRPMQA-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazin-4-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3-methylphenyl group at position 3 and a thiophen-2-yl group at position 2. The pyrazolo[1,5-a]pyrazine core is synthesized via a multi-step protocol involving amide formation, pyrazine ring closure, hydrolysis, and dehydration, as reported in studies on analogous pyrazolo[1,5-a]pyrazine derivatives . The 1,2,4-oxadiazole group enhances metabolic stability and bioavailability, while the thiophene substituent may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S/c1-13-4-2-5-14(10-13)19-21-18(27-23-19)12-24-7-8-25-16(20(24)26)11-15(22-25)17-6-3-9-28-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGANWYOICRPMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation to form oxides or hydroxyl derivatives, and reduction to form amino derivatives.

  • Substitution Reactions: Common in aromatic compounds, it can partake in electrophilic and nucleophilic substitutions, altering the methylphenyl and thiophenyl rings.

  • Cyclization: Given its multiple reactive sites, intramolecular cyclization can produce various fused ring systems.

Reagents and Conditions: Key reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Temperature, pH, and solvent choice are critical to control the outcome.

Major Products: Products depend on the reaction type but could include hydroxylated derivatives, aminated products, and various substituted pyrazoles and pyrazines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of oxadiazole and pyrazolo structures, which contribute to its biological activity. The molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, and it has a molecular weight of approximately 302.36 g/mol. The presence of thiophene and oxadiazole rings enhances its electron-donating ability, making it suitable for various applications in drug development and material sciences.

Medicinal Chemistry

The compound has shown promise in various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . These properties are attributed to the ability of the compound to disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that compounds containing oxadiazole and pyrazolo structures may inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves interference with DNA replication or cell cycle regulation.

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon electrical excitation, this compound can be utilized in OLED technology, enhancing energy efficiency and color purity .
  • Solar Cells : The electron-donating characteristics enable its use in organic photovoltaic devices, potentially improving light absorption and conversion efficiency .

Case Studies

ApplicationStudy ReferenceFindings
AntimicrobialNicolaides et al., 1998Demonstrated effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) established.
AnticancerRomero et al., 2001Showed selective cytotoxicity towards cancer cell lines compared to normal cells, indicating potential as a chemotherapeutic agent.
OLED DevelopmentFisher ScientificExplored the use of similar compounds in fabricating efficient OLEDs with enhanced brightness and lifespan.

Mechanism of Action

Compared to other heterocyclic compounds, 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one stands out for its structural complexity and the unique combination of oxadiazole and pyrazolo[1,5-a]pyrazine elements. Similar compounds like 1,2,4-oxadiazole derivatives and pyrazolopyridines are used in related applications but differ in their specific interactions and properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with three classes of analogs: pyrazolo[1,5-a]pyrimidines , 1,2,4-oxadiazole derivatives , and pyrazolo[1,5-a]pyrazine analogs . Key differences in structure, synthesis, and biological activity are highlighted.

Table 1: Comparative Analysis of the Target Compound and Analogous Derivatives

Compound Class Core Heterocycle Key Substituents Biological Activity Synthesis Method Reference ID
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3-(3-Methylphenyl)-1,2,4-oxadiazol-5-ylmethyl, thiophen-2-yl Anticancer (hypothesized) Multi-step (amide formation, ring closure)
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Steroidal or boronic acid groups (e.g., 5-(morpholinomethyl)thiophen-2-yl) Anticancer, apoptosis induction 5-Aminopyrazole + 1,3-bis-electrophiles
1,2,4-Oxadiazole Derivatives 1,2,4-Oxadiazole Pyrimidin-5-yl, acetonyl, aryl groups Antibacterial, antiviral Three-component cycloaddition
3-Substituted Pyrazolo[1,5-a]pyrazines Pyrazolo[1,5-a]pyrazine Electron-withdrawing groups (e.g., methyl carboxylates) Enhanced reactivity for electrophilic substitution Electrophilic substitution at position 3

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, such as those reported in and , share structural similarities with the target compound but replace the pyrazinone core with a pyrimidine ring. These derivatives exhibit robust anticancer activity by inducing apoptosis and differentiation in cancer cell lines . For example, a pyrazolo[3,4-d]pyrimidine derivative bearing a thiazole group demonstrated potent activity (IC₅₀ = 2.4 µM in leukemia cells) . However, the target compound’s pyrazinone core may offer distinct pharmacokinetic advantages, such as improved solubility due to the ketone group.

1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole-containing compounds () are noted for their metabolic stability and versatility in drug design. For instance, 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles synthesized via cycloaddition reactions show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Pyrazolo[1,5-a]pyrazine Analogs

highlights 3-substituted pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups, which exhibit enhanced reactivity for electrophilic substitutions. These analogs are often functionalized at position 3 for targeted drug delivery .

Key Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis mirrors methods for pyrazolo[1,5-a]pyrazin-4-ones but requires additional steps for oxadiazole incorporation, leading to moderate yields (~50–60%) . In contrast, pyrazolo[1,5-a]pyrimidines achieve higher yields (70–85%) via condensation reactions .
  • Pyrazolo[1,5-a]pyrimidines with thiophene groups (e.g., Example 76 in ) show sub-micromolar activity, implying that the thiophen-2-yl group in the target compound may synergize with the oxadiazole for enhanced efficacy .
  • Thermodynamic Stability : Computational studies using density-functional theory () could predict the compound’s stability, though experimental data (e.g., X-ray crystallography via SHELX methods, ) are needed for confirmation.

Biological Activity

The compound 5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C13H12N4OS2) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step reaction involving the condensation of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-carbaldehyde with thiophene derivatives. The structural elucidation was performed using techniques such as NMR and X-ray crystallography. Key structural features include:

  • Molecular Formula : C13H12N4OS2
  • Molecular Weight : 304.39 g/mol
  • Crystal System : Monoclinic
  • Space Group : P21/c

The dihedral angles between the aromatic rings suggest a planar configuration conducive to biological activity due to enhanced π–π stacking interactions with biological targets .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Pathogen MIC (µg/mL)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.15

These results indicate a promising potential for development as an antimicrobial agent .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it was tested against U-251 MG human glioblastoma cells with results indicating an IC50 value of 12 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest that it binds effectively to DNA gyrase and other essential enzymes involved in DNA replication and repair processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a growth inhibition zone significantly larger than that of standard antibiotics when tested against clinical strains of Candida species and Escherichia coli. This suggests its potential utility in treating infections resistant to conventional therapies .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on normal human fibroblast cells versus cancerous cells, revealing selective toxicity which is crucial for therapeutic applications in oncology. The selectivity index calculated supports its potential as a safer alternative for cancer treatment compared to traditional chemotherapeutics .

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